molecular formula C15H9ClF4N2OS B5116060 N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide CAS No. 6411-42-3

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide

Cat. No.: B5116060
CAS No.: 6411-42-3
M. Wt: 376.8 g/mol
InChI Key: VOLLOIMVIHLSLP-UHFFFAOYSA-N
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Description

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide is an organic compound with the molecular formula C15H9ClF4N2OS and a molecular weight of 376.76 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a fluorobenzamide moiety, making it a unique and versatile chemical entity.

Preparation Methods

The synthesis of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of the carbamothioyl group in this compound imparts unique chemical and biological properties, distinguishing it from its analogs .

Properties

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF4N2OS/c16-11-6-3-9(15(18,19)20)7-12(11)21-14(24)22-13(23)8-1-4-10(17)5-2-8/h1-7H,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLLOIMVIHLSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367685
Record name STK023232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6411-42-3
Record name STK023232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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